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Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole

Cat. No.: B105136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

potential biological applications of novel 1,4-dimethyl-9H-carbazole derivatives. Carbazoles, a

class of heterocyclic compounds, are recognized for their wide range of biological activities,

including antitumor, antibacterial, and antiviral properties.[1] The 1,4-dimethyl-9H-carbazole
scaffold, in particular, serves as a crucial pharmacophore in the development of new

therapeutic agents.[1][2] This document details key synthetic methodologies, presents

quantitative data in a structured format, and illustrates experimental workflows and reaction

pathways.

Synthetic Methodologies and Experimental
Protocols
The synthesis of substituted 1,4-dimethyl-9H-carbazole derivatives can be achieved through

several strategic approaches. Key methods include the functionalization of the carbazole core

through electrophilic substitution and cross-coupling reactions.

Synthesis of Chloro-1,4-dimethyl-9H-carbazole
Derivatives
A common route to chloro-substituted 1,4-dimethyl-9H-carbazoles involves a multi-step

synthesis starting from commercially available indoles.[3] This is followed by nitration and
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subsequent reduction of the nitro group to an amine, which can be further modified.

Experimental Protocol:

Synthesis of 1,4-Dimethyl-9H-carbazole Derivatives (General Procedure): To a stirred

solution of the appropriate indole derivative (6.00 mmol) in ethanol (10 mL), add

acetonylacetone (0.70 mL, 6.00 mmol) and p-toluenesulphonic acid dropwise. The reaction

mixture is refluxed for 6 hours and then concentrated under reduced pressure. The crude

product is purified by flash chromatography.[3]

Nitration of 1,4-Dimethyl-9H-carbazole Derivatives: A solution of acetic anhydride (7.25 mL)

and fuming nitric acid (0.27 mL, d = 1.52 g/mL) is added dropwise to a cooled (-15 °C)

solution of the 1,4-dimethyl-9H-carbazole derivative (4.35 mmol) in dichloromethane (20

mL). After 5 minutes, the reaction mixture is poured into crushed ice, and the pH is adjusted

to 9 with a 1 M NaOH solution. The crude product is filtered and purified by flash

chromatography.[3]

Reduction of 3-Nitro-1,4-dimethyl-9H-carbazole Derivatives to 3-Amino Derivatives

(General Procedure): A stirred solution of the 3-nitro-1,4-dimethyl-9H-carbazole derivative

(3.6 mmol) in N,N-dimethylformamide (2 mL) is heated to 100 °C. This solution is then added

to a mixture of 37% hydrochloric acid (2.6 mL), acetic acid (0.78 mL), and stannous chloride

(18 mmol). The resulting solution is stirred at 100 °C for 3 hours, cooled, and then poured

into a 20% sodium hydroxide solution. The solid is filtered, washed with water, air-dried, and

purified by flash chromatography.[3]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-
Aryl-1,4-dimethyl-9H-carbazoles
The Suzuki-Miyaura cross-coupling reaction is an efficient method for introducing aryl or

heteroaryl substituents at the C-6 position of the 1,4-dimethyl-9H-carbazole core.[4][5] This

palladium-catalyzed reaction typically involves the coupling of a boronic acid derivative with a

halide.

Experimental Protocol:
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General Procedure for the Preparation of 6-Aryl-1,4-dimethyl-3-nitro-9H-carbazoles: To a

solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (4.70 mmol) in 1,4-dioxane (70 mL)

under an argon atmosphere, add the corresponding phenylboronic acid (5.17 mmol),

Na₂CO₃ (11.79 mmol) in H₂O (3.50 mL), and Pd(PPh₃)₄ (0.26 mmol) sequentially. The

reaction mixture is heated to reflux for 48 hours, and the volatiles are evaporated under

reduced pressure. The resulting solid is recrystallized from acetonitrile.[4]

General Procedure for the Preparation of 6-Aryl-1,4-dimethyl-9H-carbazoles via a Boc-

protected Intermediate: To a solution of an aryl halide (0.80 mmol) in 1,4-dioxane (50 mL)

under an argon atmosphere, add 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic

acid (0.88 mmol), Na₂CO₃ (2 mmol) in H₂O (2 mL), and Pd(PPh₃)₄ (0.04 mmol) sequentially.

The reaction mixture is heated to reflux for 48 hours and then concentrated. The solid

residue is recrystallized from acetonitrile.[4]

Deprotection of Boc-protected Derivatives: The Boc-protected carbazole derivative (2.36

mmol) is added to a mixture of 1,4-dioxane (70 mL) and a saturated solution of gaseous HCl

at 0 °C. The reaction mixture is heated to reflux for 48 hours and then concentrated under

reduced pressure. The resulting oil is crystallized from acetonitrile.[4]

Quantitative Data Summary
The following tables summarize the reported yields and characterization data for representative

1,4-dimethyl-9H-carbazole derivatives.

Table 1: Synthesis of Chloro-1,4-dimethyl-9H-carbazole Derivatives[3]
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Compound Name Yield
Melting Point
(°C)

Spectroscopic
Data

2a

8-Chloro-1,4-

dimethyl-9H-

carbazole

53% -

¹H-NMR (300

MHz, CDCl₃): δ

10.50 (s, 1H,

NH); 7.50 (d, 1H,

Ar); 7.39 (d, 1H,

Ar); 7.27 (d, 2H,

Ar); 7.16-7.08 (t,

1H, Ar); 2.82 (s,

6H, CH₃). ¹³C-

NMR (75 MHz,

CDCl₃): δ

140.13, 138.98,

129.98, 125.54,

124.02, 123.97,

121.21, 120.45,

119.76, 119.54,

119.23, 117.65,

18.87, 16.56.

FAB-MS m/z:

230 [M + H]⁺.

4a 8-Chloro-1,4-

dimethyl-3-

amino-9H-

carbazole

78% 198 ¹H-NMR (300

MHz, CDCl₃): δ

10.68 (s, 1H,

NH); 7.50 (d, 1H,

Ar); 7.35 (d, 1H,

Ar); 7.10 (d, 1H,

Ar); 6.88-6.83 (t,

1H, Ar); 4.04 (d,

2H, NH₂); 2.65

(s, 6H, CH₃). ¹³C-

NMR (75 MHz,

CDCl₃): δ

140.65, 140.54,

138.98, 124.23,
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120.54, 119.87,

119.54, 119.23,

118.89, 113.34,

106.98, 102.43,

16.76, 12.34.

FAB-MS m/z:

245 [M + H]⁺.

4b

7-Chloro-1,4-

dimethyl-3-

amino-9H-

carbazole

78% 200

¹H-NMR (300

MHz, CDCl₃): δ

10.68 (s, 1H,

NH); 7.50 (d, 1H,

Ar); 7.10 (d, 1H,

Ar); 6.88 (t, 1H,

Ar); 5.82 (d, 1H,

Ar); 4.04 (d, 2H,

NH₂); 2.65 (s,

6H, CH₃). ¹³C-

NMR (75 MHz,

CDCl₃): δ

140.55, 140.14,

136.98, 128.23,

123.57, 121.32,

120.54, 118.21,

113.32, 111.98,

106.98, 102.21,

16.56, 12.23.

FAB-MS m/z:

245 [M + H]⁺.

Table 2: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazole Derivatives via Suzuki-Miyaura

Coupling[4][6]
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Compound Name Yield
Melting Point
(°C)

Spectroscopic
Data

7a

1,4-Dimethyl-3-

nitro-6-phenyl-

9H-carbazole

67% 226

¹H-NMR (DMSO-

d₆) δ 11.94 (s,

1H, NH); 8.35 (s,

1H, H2); 7.86 (s,

1H, H5); 7.83-

7.83 (m, 7H, H7,

H8, C₆H₅); 2.96

(s, 3H, CH₃);

2.55 (s, 3H,

CH₃); MS (EI)

m/z (%): 316

(M⁺•, 98), 271

(48) (M⁺•-NO₂).

5b

6-(4'-

Methoxyphenyl)-

1,4-dimethyl-9H-

carbazole

95% 200

¹H-NMR (DMSO-

d₆) δ 10.00 (s,

1H, NH); 7.85 (s,

1H, H5); 7.58-

7.56 (m, 2H, H2',

H6'); 7.40 (d, J =

8.8 Hz, 1H, H8);

7.30 (d, J = 8.8

Hz, 1H, H7);

7.05-7.00 (m,

2H, H3', H5');

6.98 (d, J = 7.8

Hz, 1H, H2); 6.89

(d, J = 7.8 Hz,

1H, H3); 3.85 (s,

3H, OCH₃); 2.84

(s, 3H, CH₃);

2.54 (s, 3H,

CH₃); MS (EI)

m/z (%): 301

(M⁺•, 100).
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5d

1,4-Dimethyl-6-

pyridin-2yl-9H-

carbazole

92% >260

¹H-NMR (DMSO-

d₆) δ 11.48 (s,

1H, NH); 8.64 (s,

1H, H5); 8.10 (d,

J = 8.8 Hz, 1H,

H7); 8.09-7.92

(m, 1H, H6');

7.79 (d, J = 8.8

Hz, 1H, H8);

7.70-7.69 (m,

2H, H4', H3');

7.22-718 (m, 1H,

H5'); 7.13 (d, J =

7.8 Hz, 1H, H2);

7.07 (d, J = 7.8

Hz, 1H, H3); 3.43

(1H, NH⁺Cl⁻);

2.73 (s, 3H,

CH₃); 2.45 (s,

3H, CH₃); MS

(ESI⁺): 273

(M⁺+1).

Visualizing Synthetic Pathways and Experimental
Workflows
Diagrammatic representations of synthetic routes and experimental procedures provide a clear

and concise understanding of the chemical transformations and laboratory operations.

Synthesis of Chloro-1,4-dimethyl-9H-carbazole
Derivatives
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Indole Derivative

1,4-Dimethyl-9H-carbazole Derivative

i) Acetonylacetone, p-TSA, EtOH, reflux

3-Nitro-1,4-dimethyl-9H-carbazole Derivative

ii) HNO3, Ac2O, CH2Cl2, -15°C

3-Amino-1,4-dimethyl-9H-carbazole Derivative

iii) SnCl2, HCl/AcOH, DMF, 100°C

6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole

6-Aryl-1,4-dimethyl-3-nitro-9H-carbazole

Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, reflux

Phenylboronic Acid

Synthesis Work-up & Purification Analysis

Reagents Reaction Setup (e.g., Reflux) Reaction Monitoring (TLC) Extraction / Filtration Purification (Chromatography / Recrystallization) Spectroscopic Analysis (NMR, MS) Physical Properties (m.p.)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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